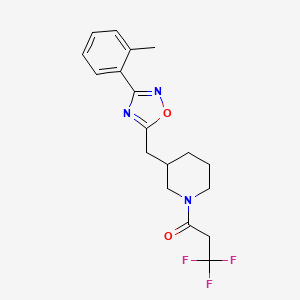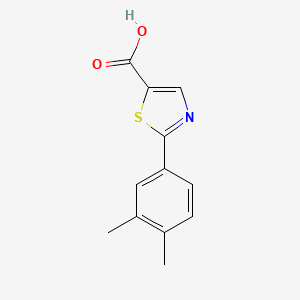
2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and other names or identifiers. It may also include information about the compound’s sources or applications .
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the mechanisms of its reactions, and its behavior under various conditions .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying the compound’s chemical properties, such as its acidity or basicity .Scientific Research Applications
Luminescence Sensing
2-(3,4-Dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, a related compound, has been used in synthesizing lanthanide(III)-organic frameworks. These frameworks show sensitivity to benzaldehyde-based derivatives, suggesting potential applications as fluorescence sensors for these chemicals (Shi et al., 2015).
Photoreleasable Protecting Group for Carboxylic Acids
The 2,5-dimethylphenacyl chromophore, similar in structure to 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid, has been proposed as a new photoremovable protecting group for carboxylic acids. This suggests potential uses in chemical synthesis where controlled release of carboxylic acids is required (Klan et al., 2000).
Synthesis of Constrained Heterocyclic γ-Amino Acids
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a class of compounds similar to this compound, have been synthesized as constrained heterocyclic γ-amino acids. These ATCs are valuable in mimicking secondary protein structures such as helices and β-sheets, indicating their potential in peptide and protein engineering (Mathieu et al., 2015).
Antileukemic Activity
Derivatives of thiazolidine-4-carboxylic acid, structurally related to this compound, have been synthesized and evaluated for their antileukemic activity. This suggests potential medicinal applications, particularly in the development of antileukemic drugs (Ladurée et al., 1989).
Synthesis of Novel Liquid Crystals
Carboxylic acid derivatives containing 1,3,4-thiadiazole rings, which are structurally analogous to this compound, have been synthesized and shown to display liquid crystalline behaviors. These findings indicate potential applications in materials science, particularly in the development of new liquid crystal materials (Jaffer et al., 2017).
Mechanism of Action
Mode of Action
The exact mode of action of 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid is currently unknown. It’s worth noting that thiazole derivatives are known to exhibit a wide range of biological activities . They may interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways. More research is needed to elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
Thiazole derivatives have been reported to influence several biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent alterations in cellular function.
Safety and Hazards
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-4-9(5-8(7)2)11-13-6-10(16-11)12(14)15/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPWGVUSUCAMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=C(S2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
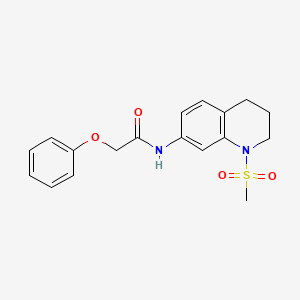
![1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine](/img/structure/B2889384.png)
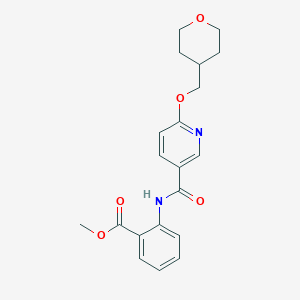
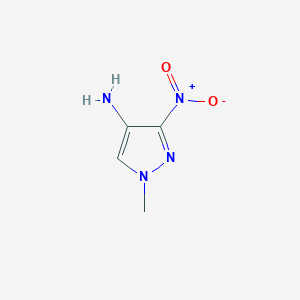

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2889389.png)

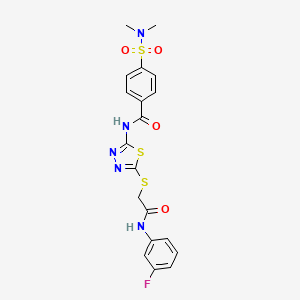
![ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2889393.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2889396.png)
amine hydrochloride](/img/structure/B2889397.png)
